![molecular formula C18H21BrN2O3S2 B255233 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-tert-butyl-N-(2-hydroxyethyl)acetamide](/img/structure/B255233.png)
2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-tert-butyl-N-(2-hydroxyethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-tert-butyl-N-(2-hydroxyethyl)acetamide is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-tert-butyl-N-(2-hydroxyethyl)acetamide typically involves the condensation of 3-bromobenzaldehyde with thiosemicarbazide to form the intermediate 3-bromobenzylidene-thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid to yield the thiazolidinone core. The final step involves the acylation of the thiazolidinone with N-(tert-butyl)-N-(2-hydroxyethyl)acetamide under basic conditions to obtain the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the bromobenzylidene moiety can yield the corresponding benzyl derivative.
Substitution: The bromine atom in the benzylidene group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial activity against a range of bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, particularly against leukemia and breast cancer cell lines.
Industry: Potential use as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The compound exerts its effects primarily through the inhibition of key enzymes and proteins involved in cellular processes. For instance, its anticancer activity is attributed to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division. Additionally, the thiazolidinone core can interact with various molecular targets, including peroxisome proliferator-activated receptors (PPARs), which play a role in metabolic regulation .
相似化合物的比较
Similar Compounds
- 2-[5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
- 4-(3-bromobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- 5-(3-bromobenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-tert-butyl-N-(2-hydroxyethyl)acetamide stands out due to its unique combination of functional groups, which confer enhanced biological activity and specificity. The presence of the tert-butyl and hydroxyethyl groups enhances its solubility and bioavailability, making it a promising candidate for drug development.
属性
分子式 |
C18H21BrN2O3S2 |
|---|---|
分子量 |
457.4 g/mol |
IUPAC 名称 |
2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-tert-butyl-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C18H21BrN2O3S2/c1-18(2,3)21(7-8-22)15(23)11-20-16(24)14(26-17(20)25)10-12-5-4-6-13(19)9-12/h4-6,9-10,22H,7-8,11H2,1-3H3/b14-10- |
InChI 键 |
KZLXJWHKKKGGPY-UVTDQMKNSA-N |
手性 SMILES |
CC(C)(C)N(CCO)C(=O)CN1C(=O)/C(=C/C2=CC(=CC=C2)Br)/SC1=S |
SMILES |
CC(C)(C)N(CCO)C(=O)CN1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S |
规范 SMILES |
CC(C)(C)N(CCO)C(=O)CN1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6-dimethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B255151.png)
![1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylethanone](/img/structure/B255153.png)
![Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate](/img/structure/B255154.png)
![N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclohexanecarbohydrazide](/img/structure/B255155.png)
![3-methyl-N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B255156.png)
![9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255162.png)
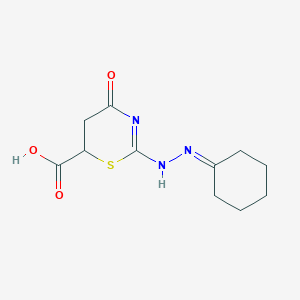
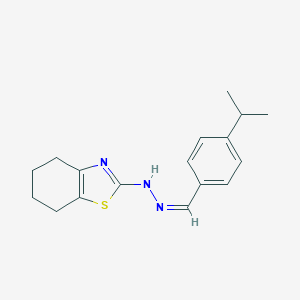
![4-[[(E)-indol-3-ylidenemethyl]amino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B255170.png)
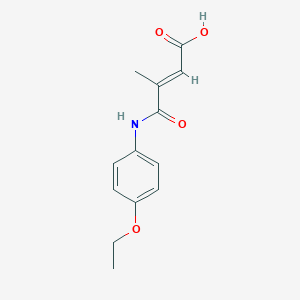
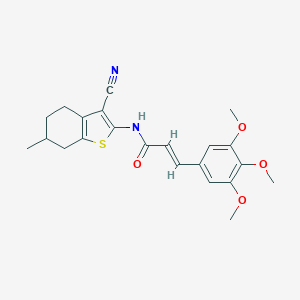
![Ethyl 4-{3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B255177.png)
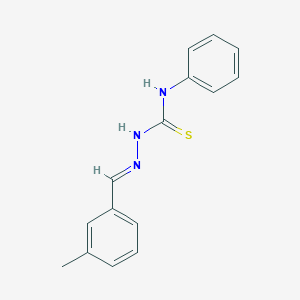
![N'-[6-amino-3,5-dicyano-4-(cyanomethyl)-2-pyridinyl]-4-nitrobenzohydrazide](/img/structure/B255182.png)
